molecular formula C13H14O2 B13155426 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one

1-(5-Methyl-1-benzofuran-2-yl)butan-1-one

Katalognummer: B13155426
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: JNHFVYFMFDYGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methyl-1-benzofuran-2-yl)butan-1-one is a chemical compound with the molecular formula C₁₃H₁₄O₂.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-methylbenzaldehyde with butanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methyl-1-benzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-1-benzofuran-2-yl)butan-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its derivatives have shown promising bioactivity, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

1-(5-methyl-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C13H14O2/c1-3-4-11(14)13-8-10-7-9(2)5-6-12(10)15-13/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

JNHFVYFMFDYGQE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CC2=C(O1)C=CC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.